Cas no 941971-00-2 (N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide)

N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzodioxepine core with a 4-chlorophenylmethyl substituent. This compound is of interest in medicinal chemistry due to its structural motif, which combines a sulfonamide group—known for its bioactivity—with a benzodioxepine scaffold, offering potential pharmacological applications. The presence of the chlorophenyl moiety may enhance binding affinity in target interactions. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in drug discovery. The compound exhibits stability under standard conditions, facilitating handling and storage. Further research may explore its utility as a precursor or active moiety in therapeutic agents.
N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide structure
941971-00-2 structure
Product Name:N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
CAS No:941971-00-2
MF:C16H16ClNO4S
MW:353.82054233551
CID:6216214
PubChem ID:16836894
Update Time:2025-08-05

N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
    • 941971-00-2
    • N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
    • AKOS006471386
    • F2242-0119
    • N-(4-chlorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
    • Inchi: 1S/C16H16ClNO4S/c17-13-4-2-12(3-5-13)11-18-23(19,20)14-6-7-15-16(10-14)22-9-1-8-21-15/h2-7,10,18H,1,8-9,11H2
    • InChI Key: MVGVBTLBNHGZCQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CNS(C1C=CC2=C(C=1)OCCCO2)(=O)=O

Computed Properties

  • Exact Mass: 353.0488569g/mol
  • Monoisotopic Mass: 353.0488569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 73Ų

N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2242-0119-2μmol
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
941971-00-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2242-0119-5μmol
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
941971-00-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2242-0119-10μmol
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
941971-00-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2242-0119-20μmol
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
941971-00-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2242-0119-1mg
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
941971-00-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2242-0119-2mg
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
941971-00-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2242-0119-3mg
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
941971-00-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2242-0119-4mg
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
941971-00-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2242-0119-5mg
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
941971-00-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2242-0119-10mg
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
941971-00-2 90%+
10mg
$79.0 2023-05-16

Additional information on N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

N-(4-Chlorophenyl)methyl-3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamide: A Comprehensive Overview

The compound CAS No. 941971-00-2, also known as N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely used in drug development due to their unique properties. The structure of this compound is characterized by a benzodioxepine ring system, which is fused with a sulfonamide group and a 4-chlorophenyl substituent. These structural features contribute to its stability and reactivity in different chemical environments.

Recent studies have highlighted the importance of benzodioxepines in the development of novel therapeutic agents. The benzodioxepine core of this compound has been shown to exhibit significant biological activity, particularly in the context of anti-inflammatory and analgesic effects. The substitution pattern on the benzodioxepine ring plays a crucial role in determining its pharmacological properties. In this case, the presence of a sulfonamide group enhances the compound's ability to interact with biological targets, making it a promising candidate for drug design.

The synthesis of N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. The starting material is typically a benzodioxepine derivative, which undergoes functionalization to introduce the sulfonamide group. The substitution at the 7-position of the benzodioxepine ring is critical for achieving the desired stereochemistry and reactivity. The use of advanced synthetic techniques, such as Suzuki coupling and Stille coupling, has enabled chemists to optimize the synthesis process and improve yields.

In terms of applications, this compound has shown potential in several areas. One of its most promising uses is in the field of oncology. Preclinical studies have demonstrated that it can inhibit key enzymes involved in cancer cell proliferation and metastasis. Additionally, its ability to modulate signaling pathways associated with inflammation makes it a potential candidate for treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.

The pharmacokinetic properties of CAS No. 941971-00-2 have also been extensively studied. Research indicates that it exhibits good bioavailability when administered orally, which is a desirable trait for drug candidates. Furthermore, its metabolic stability and low toxicity profile suggest that it could be safely administered over extended periods without significant adverse effects.

Recent advancements in computational chemistry have provided new insights into the molecular interactions of this compound. Using molecular docking studies, researchers have identified key residues on target proteins that are critical for binding affinity. These findings have paved the way for rational drug design strategies aimed at improving the potency and selectivity of this compound.

In conclusion, N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide represents a cutting-edge compound with immense potential in pharmaceutical research. Its unique structure and favorable pharmacological properties make it an attractive candidate for developing innovative therapeutic agents. As research continues to uncover new applications and optimize its properties, this compound is poised to play a significant role in advancing modern medicine.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司